[(2E)-3-(4-bromophenyl)prop-2-en-1-yl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about, (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine, is a derivative of chalcones . Chalcones are simple chemical structures that act as precursors for the biogenesis of flavonoids . They have two aromatic or heteroaromatic rings connected by a three-carbon α, β-unsaturated carbonyl group .
Synthesis Analysis
Based on a study, 11 indolyl chalcones were synthesized and investigated for MAO-B inhibitory activity . The active and most promising molecule, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), was found to have predominant acetylcholinesterase inhibition .Direcciones Futuras
The future research directions could involve further investigation into the pharmacological activities of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine. Given the promising results of related compounds in inhibiting monoamine oxidase and acetylcholinesterase , this compound could potentially be studied for its effects on these and other enzymes.
Mecanismo De Acción
Target of Action
The primary target of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine is Monoamine Oxidase B (MAO-B) and Acetylcholinesterase . These enzymes play a crucial role in the metabolism of neurotransmitters in the brain, and their inhibition can have significant effects on neurological function.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to have a strong inhibitory effect on both MAO-B and Acetylcholinesterase . This dual action can lead to an increase in the levels of certain neurotransmitters in the brain, potentially leading to improved neurological function.
Biochemical Pathways
The inhibition of MAO-B and Acetylcholinesterase affects the metabolic pathways of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine . By inhibiting these enzymes, the compound can increase the availability of these neurotransmitters, potentially leading to improved signal transmission in the brain.
Result of Action
The inhibition of MAO-B and Acetylcholinesterase by (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine can lead to increased levels of certain neurotransmitters in the brain . This can result in improved signal transmission between neurons, which may have beneficial effects in conditions such as Alzheimer’s disease .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2E)-3-(4-bromophenyl)prop-2-en-1-yl](methyl)amine involves the reaction of 4-bromobenzaldehyde with methylamine followed by the addition of propargyl bromide to form the final product.", "Starting Materials": [ "4-bromobenzaldehyde", "methylamine", "propargyl bromide" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: The imine intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the final product, [(2E)-3-(4-bromophenyl)prop-2-en-1-yl](methyl)amine.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |
Número CAS |
2411012-75-2 |
Fórmula molecular |
C10H12BrN |
Peso molecular |
226.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.